molecular formula C19H27NO4 B1609591 (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid CAS No. 1217837-34-7

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

Cat. No. B1609591
CAS RN: 1217837-34-7
M. Wt: 333.4 g/mol
InChI Key: ZMZPCACRGQMUGK-LJQANCHMSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid, also known as “TBCPPA”, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. TBCPPA is used as a chiral building block in the synthesis of various pharmaceuticals, as a catalyst in the production of polymers and as a reagent in the synthesis of other organic compounds. It has been shown to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

Antioxidant and Biological Activity

Carboxylic acids and their derivatives have been extensively studied for their antioxidant, antimicrobial, and cytotoxic activities. Structural differences, such as the number of hydroxyl groups and conjugated bonds, significantly affect their bioactivity. For instance, natural carboxylic acids derived from plants show varied biological activities based on their structure, with some exhibiting high antioxidant and antimicrobial properties (Godlewska-Żyłkiewicz et al., 2020). These insights suggest potential research avenues for (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid in the fields of antioxidative and antimicrobial agent development.

Biotechnological Production and Applications

The biotechnological production of chiral hydroxycarboxylic acids, from either accumulated polymers or through metabolic engineering, highlights another area of application. These compounds serve as precursors for various chemical products due to their modifiable functional groups (Yáñez et al., 2020). The structural and functional versatility of this compound may lend it to similar biotechnological applications, particularly as a precursor in the synthesis of biologically active molecules or materials.

Drug Discovery and Medicinal Chemistry

Pyrrolidine derivatives, including compounds similar in structure to this compound, are valuable in drug discovery. The pyrrolidine ring is a common feature in bioactive molecules due to its contribution to molecular stereochemistry and its ability to explore pharmacophore space effectively. Such compounds have been explored for a variety of therapeutic applications, from anticancer to antimicrobial agents, showcasing the potential of this compound in medicinal chemistry and drug design (Petri et al., 2021).

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3,(H,21,22)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPCACRGQMUGK-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CCCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428034
Record name (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217837-34-7
Record name (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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